

# A Comparative Guide to EZH2-Targeting Drugs in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Enhancer of zeste homolog 2 (EZH2) has emerged as a promising therapeutic target in oncology. As a histone methyltransferase, EZH2 plays a critical role in regulating gene expression and is frequently dysregulated in various cancers, including hematological malignancies and solid tumors. This guide provides a comparative overview of the clinical trial results for several key EZH2-targeting drugs, presenting a synthesis of their efficacy and safety profiles. The information is intended to assist researchers and drug development professionals in understanding the current landscape of EZH2 inhibitors and identifying future research directions.

#### **Comparative Efficacy of EZH2 Inhibitors**

The following table summarizes the key efficacy outcomes from clinical trials of prominent EZH2 inhibitors. Data is presented for Tazemetostat, Valemetostat, and SHR2554 across different cancer types.



| Drug                                                          | Clinica<br>I Trial<br>ID | Cancer<br>Type                                             | N  | ORR<br>(%) | CR (%) | PR (%) | DoR<br>(month<br>s) | PFS<br>(month<br>s) |
|---------------------------------------------------------------|--------------------------|------------------------------------------------------------|----|------------|--------|--------|---------------------|---------------------|
| Tazeme<br>tostat                                              | NCT01<br>897571          | Relaps ed/Refr actory Follicul ar Lympho ma (EZH2- mutant) | 45 | 69         | 13     | 56     | 10.9                | 13.8                |
| Relaps ed/Refr actory Follicul ar Lympho ma (EZH2- wild type) | 54                       | 35                                                         | 6  | 29         | 13.0   | 11.1   |                     |                     |
| Valemet<br>ostat                                              | NCT04<br>102150          | Relaps ed/Refr actory Adult T- cell Leukem ia/Lymp homa    | 25 | 48         | 20     | 28     | Not<br>Reache<br>d  | -                   |
| SHR25<br>54                                                   | NCT03<br>603951          | Relaps<br>ed/Refr<br>actory<br>Follicul<br>ar              | 41 | 58.5       | -      | -      | 9.3                 | -                   |



|                                                     |                 | Lympho<br>ma                                           |   |                    |      |  |
|-----------------------------------------------------|-----------------|--------------------------------------------------------|---|--------------------|------|--|
| Relaps ed/Refr actory Periphe ral T- cell Lympho ma | 22              | 63.6 -                                                 | - | 7.4                | 11.1 |  |
| Relaps ed/Refr actory Classic al Hodgki n Lympho ma | 21              | 19.0 -                                                 | - | Not<br>Reache<br>d | -    |  |
| CPI-<br>1205                                        | NCT03<br>480646 | Metasta tic Castrati on- Resista - nt Prostat e Cancer | - | -                  | -    |  |

ORR: Objective Response Rate; CR: Complete Response; PR: Partial Response; DoR: Duration of Response; PFS: Progression-Free Survival. Data for CPI-1205 is not presented as the trial was discontinued due to lack of efficacy[1].

### **Comparative Safety Profile of EZH2 Inhibitors**



This table outlines the most common grade ≥3 treatment-related adverse events (TRAEs) observed in clinical trials for the respective EZH2 inhibitors.

| Drug         | Clinical Trial ID | Most Common Grade ≥3<br>TRAEs (%)                                                                                              |  |
|--------------|-------------------|--------------------------------------------------------------------------------------------------------------------------------|--|
| Tazemetostat | NCT01897571       | Thrombocytopenia (3%),<br>Neutropenia (3%), Anemia<br>(2%)                                                                     |  |
| Valemetostat | NCT04102150       | Thrombocytopenia, Anemia,<br>Lymphopenia, Leukopenia,<br>Neutropenia                                                           |  |
| SHR2554      | NCT03603951       | Platelet count decrease (17.7%), Neutrophil count decrease (8.8%), White blood cell count decrease (8.0%), Anemia (6.2%)[2][3] |  |

# Experimental Protocols Tazemetostat (NCT01897571) - Relapsed/Refractory Follicular Lymphoma

This phase 2, open-label, single-arm, multicenter study evaluated the efficacy and safety of tazemetostat in patients with relapsed or refractory follicular lymphoma, stratified by EZH2 mutation status.

- Patient Population: Adult patients (≥18 years) with histologically confirmed follicular lymphoma (grades 1, 2, 3a, or 3b) who had relapsed or were refractory to at least two prior systemic therapies. Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
- Dosing Regimen: Tazemetostat was administered orally at a dose of 800 mg twice daily in continuous 28-day cycles.



- Efficacy Assessment: The primary endpoint was the objective response rate (ORR), assessed by an independent radiology committee according to the 2007 International Working Group criteria for non-Hodgkin lymphoma. Tumor assessments were performed at screening, every 8 weeks for the first 24 weeks, and then every 12 weeks.
- Safety Assessment: Adverse events were graded according to the National Cancer Institute
  Common Terminology Criteria for Adverse Events (CTCAE) version 4.03. Safety
  assessments included monitoring of vital signs, physical examinations, and clinical
  laboratory tests.

# Valemetostat (NCT04102150) - Relapsed/Refractory Adult T-cell Leukemia/Lymphoma

This was a phase 2, multicenter, open-label, single-arm study to assess the efficacy and safety of valemetostat in patients with relapsed or refractory adult T-cell leukemia/lymphoma (ATL).[4] [5]

- Patient Population: Adult patients with relapsed or refractory aggressive ATL (acute, lymphoma, or unfavorable chronic type) who had received at least one prior systemic therapy.[4] Patients needed to have an ECOG performance status of 0-2.[4]
- Dosing Regimen: Valemetostat was administered orally at a dose of 200 mg once daily.[4]
- Efficacy Assessment: The primary endpoint was the overall response rate (ORR) as assessed by an independent efficacy assessment committee.[4]
- Safety Assessment: Treatment-emergent adverse events (TEAEs) were monitored and graded.[4]

# SHR2554 (NCT03603951) - Relapsed or Refractory Mature Lymphoid Neoplasms

This first-in-human, phase 1, multicenter, open-label study evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of SHR2554.[6][7]

• Patient Population: Patients with various relapsed or refractory mature lymphoid neoplasms, including follicular lymphoma, peripheral T-cell lymphoma, and classical Hodgkin lymphoma.



6

- Dosing Regimen: The study consisted of a dose-escalation phase (50, 100, 200, 300, 350, and 400 mg twice daily) to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D), followed by a dose-expansion phase.[3][6] The RP2D was determined to be 350 mg twice daily.[3][6]
- Efficacy Assessment: The objective response rate was a key secondary endpoint.[6]
- Safety Assessment: The primary endpoints were to assess safety and determine the MTD and RP2D.[6] Adverse events were graded using CTCAE.

### CPI-1205 (NCT03480646) - Metastatic Castration-Resistant Prostate Cancer

This was a phase 1b/2, two-arm, open-label study of CPI-1205 in combination with either enzalutamide or abiraterone/prednisone.[2][7][8]

- Patient Population: Male patients with metastatic castration-resistant prostate cancer.[2][8]
- Dosing Regimen: The study was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of CPI-1205 in combination with standard of care.
   [2][8]
- Efficacy and Safety Assessment: The primary objective of the Phase 1b portion was to
  determine safety, tolerability, MTD, and RP2D.[2][8] Efficacy was a secondary objective. The
  trial was ultimately discontinued due to a lack of sufficient clinical activity.[1]

### Visualizing the Mechanism and Workflow

To better understand the context of these clinical trials, the following diagrams illustrate the EZH2 signaling pathway and a typical experimental workflow for evaluating EZH2 inhibitors.





EZH2 Signaling Pathway in Cancer

Click to download full resolution via product page

Caption: EZH2 signaling pathway and the mechanism of its inhibition.



## Experimental Workflow for EZH2 Inhibitor Trials **Patient Screening** (Inclusion/Exclusion Criteria) **Informed Consent Baseline Assessment** (Tumor Biopsy, Imaging, Blood Samples) Treatment with EZH2 Inhibitor **On-Treatment Monitoring** (Safety, PK/PD) **Tumor Response Assessment** (RECIST 1.1) Data Analysis (Efficacy & Safety Endpoints)

Click to download full resolution via product page

**Results Reporting** 

Caption: A generalized experimental workflow for clinical trials of EZH2 inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. SHR2554, an enhancer of zeste homolog 2 (EZH2) inhibitor, in relapsed or refractory (r/r) mature lymphoid neoplasms: A first-in-human phase 1 study. ASCO [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. An open-label, single-arm phase 2 trial of valemetostat for relapsed or refractory adult Tcell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. SHR2554, an EZH2 inhibitor, in relapsed or refractory mature lymphoid neoplasms: a first-in-human, dose-escalation, dose-expansion, and clinical expansion phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [A Comparative Guide to EZH2-Targeting Drugs in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3119701#clinical-trial-results-for-ezh2-targeting-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com